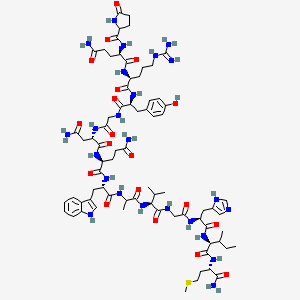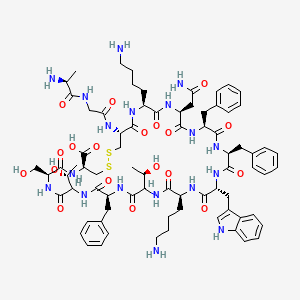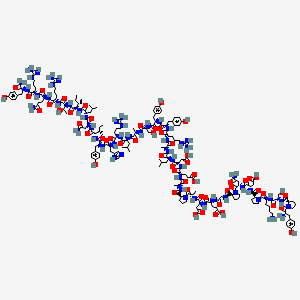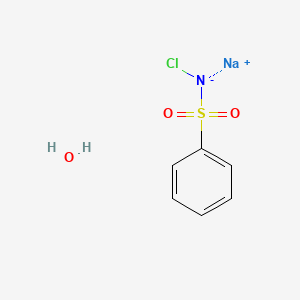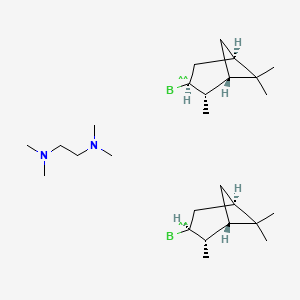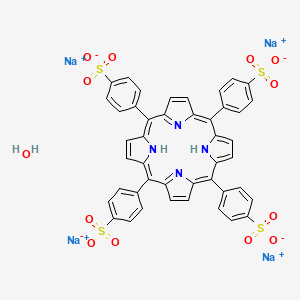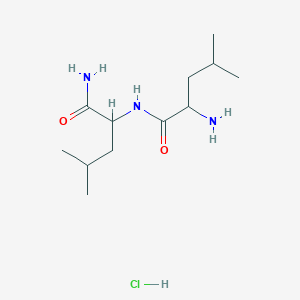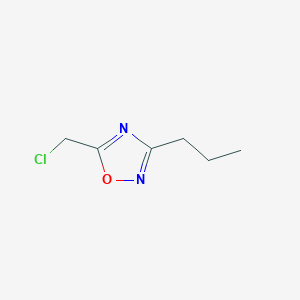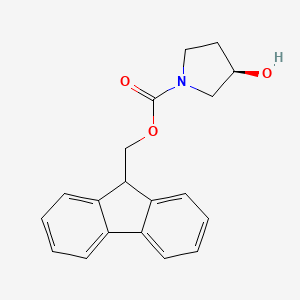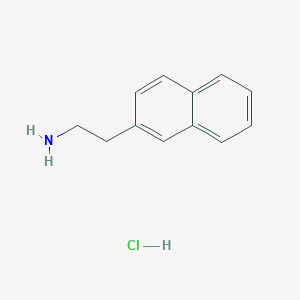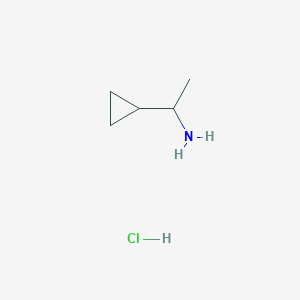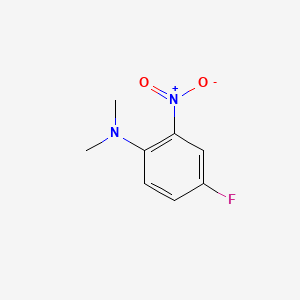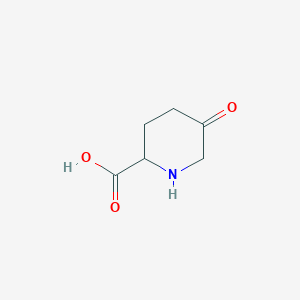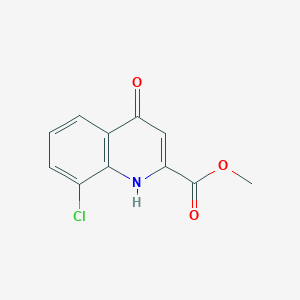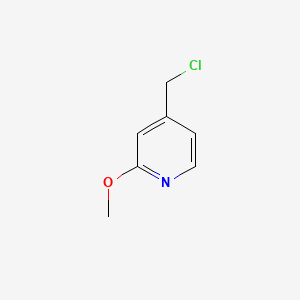
4-(Chloromethyl)-2-methoxypyridine
概要
説明
4-(Chloromethyl)-2-methoxypyridine (CMMP) is an organochlorine compound that has been extensively studied in recent years due to its versatility and wide range of applications in scientific research. CMMP is a colorless, odorless, and non-volatile liquid with a molecular weight of 179.56 g/mol. It is a derivative of pyridine, a heterocyclic aromatic compound, and is soluble in organic solvents such as ethanol, acetone, and chloroform. CMMP has a wide range of applications in scientific research, including as a reagent for chemical synthesis, a catalyst for organic reactions, and a probe for biochemical and physiological studies.
科学的研究の応用
Another compound, “[2-[4-(chloromethyl)phenyl]ethyl]triethoxy-silane”, is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It also finds application in the production of functionalized nanoparticles and biomaterials.
- Field : Organic Chemistry
- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
- Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
- Results : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds .
- Field : Polymer Chemistry
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
- Method : Judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as-developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
- Results : To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, Refrigerant-40, R-40, or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
- Method : It is produced on a large scale industrially .
- Results : It was formerly utilized as a refrigerant .
Chloromethylation of Aromatic Compounds
Hypercrosslinked Porous Polymer Materials
Refrigerant
- Field : Organic Chemistry
- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
- Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
- Results : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds .
- Field : Polymer Chemistry
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
- Method : Judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as-developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
- Results : To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, Refrigerant-40, R-40, or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
- Method : It is produced on a large scale industrially .
- Results : It was formerly utilized as a refrigerant .
Chloromethylation of Aromatic Compounds
Hypercrosslinked Porous Polymer Materials
Refrigerant
特性
IUPAC Name |
4-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUAZHZDPGZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591697 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methoxypyridine | |
CAS RN |
355013-79-5 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

